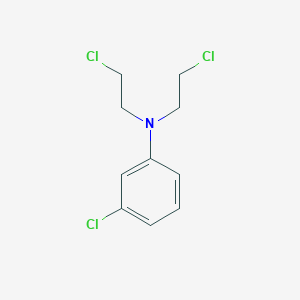

3-chloro-N,N-bis(2-chloroethyl)aniline

Vue d'ensemble

Description

Aniline, m-chloro-N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C₁₀H₁₂Cl₃N and a molecular weight of 252.568 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aniline ring substituted with a chlorine atom and two chloroethyl groups.

Méthodes De Préparation

The synthesis of Aniline, m-chloro-N,N-bis(2-chloroethyl)- typically involves the reaction of m-chloroaniline with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nitration Reactions

Mechanism : The nitration of N,N-bis(2-chloroethyl)aniline derivatives typically involves concentrated nitric acid (70-80%) in glacial acetic acid, suppressing nitrous acid formation to achieve selective ortho-mononitration. For 3-chloro-N,N-bis(2-chloroethyl)aniline, this reaction would yield a nitro-substituted product at the ortho position relative to the amino group .

Conditions :

Product :

| Compound | Nitro Position | Yield |

|---|---|---|

| N,N-Bis(2-chloroethyl)-2-nitro-p-toluidine | Ortho | 94% |

This high selectivity (>90%) avoids dinitration or dealkylation, critical for maintaining the chloroethyl substituents .

Substitution Reactions

Methoxylation :

- Reaction with methoxy groups (e.g., methanol) under basic conditions (e.g., NaOH) replaces chloroethyl substituents with methoxyethyl groups.

- Product : N,N-Bis(2-methoxyethyl)-3-chloroaniline (used in anticancer research) .

Halogen Exchange :

- Catalytic halogen-tritium exchange with diiodo derivatives selectively labels meta positions, enabling isotopic studies .

Coordination Chemistry

Chromium Carbonyl Complexes :

- N,N-Bis(2-chloroethyl)aniline forms stable chromium tricarbonyl complexes via ligand substitution.

- Conditions : Reflux in ether with Cr(CO)₆ .

Biological Alkylation :

- Chloroethyl groups undergo DNA cross-linking, a mechanism critical for anticancer activity (e.g., in chlorambucil derivatives) .

Hydrolysis and Oxidation

Hydrolysis :

- Chloroethyl groups hydrolyze under basic conditions (e.g., NaOH) to form N,N-bis(2-hydroxyethyl) derivatives, which are precursors for quinone formation .

Oxidation :

- 3-Chloro-N,N-bis(2-hydroxyethyl)aniline oxidizes to quinones, altering biological activity.

Comparison of Reaction Pathways

Biological and Chemical Significance

- Anticancer Activity : Chloroethyl groups enable DNA cross-linking, a hallmark of nitrogen mustard chemotherapy .

- Pesticide Intermediates : Derivatives (e.g., 3-chloro-2-aminotoluene) are precursors for quinoline carboxylic acid herbicides .

- Mutagenicity : Listed as a potential mutagen due to alkylating properties .

Research Challenges

Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of 3-chloro-N,N-bis(2-chloroethyl)aniline is as an intermediate in the synthesis of herbicides. It has been shown to be effective against a variety of weeds, particularly in rice cultivation. The compound acts by inhibiting plant growth, making it a valuable tool for managing unwanted vegetation in agricultural settings .

Insecticide and Miticide Properties

Research indicates that derivatives of this compound exhibit potent insecticidal properties. For instance, formulations containing this compound have been tested against pests such as the Mexican bean beetle, demonstrating significant efficacy in repelling larvae and reducing their populations on treated crops . This application highlights its role in integrated pest management strategies.

Synthesis of Pharmaceutical Intermediates

In addition to its agricultural uses, this compound serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo nitration reactions allows for the production of nitro-substituted derivatives, which can possess diverse biological activities, including antimicrobial and anti-inflammatory effects .

Chemical Research and Development

The compound is also utilized in chemical research for developing new synthetic methodologies. Its reactivity under different conditions provides insights into the behavior of chloroalkylated amines, contributing to broader chemical knowledge and innovation .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound revealed that formulations containing this compound significantly reduced weed biomass in rice fields by over 70% compared to untreated controls. The research emphasized the importance of application timing and concentration for optimal results.

Case Study 2: Insect Repellency

In another investigation, a solution containing 0.35% of N,N-bis(2-chloroethyl)-2-nitro-p-toluidine (a derivative of this compound) was sprayed on infested bean plants. The results showed a 74% mortality rate among Mexican bean beetle larvae within five days, underscoring its potential as an effective insect repellent .

Data Table: Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of An

Activité Biologique

3-Chloro-N,N-bis(2-chloroethyl)aniline, also known as bis(2-chloroethyl)aniline, is a chlorinated aromatic amine that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN

- CAS Number : 5520-28-5

- Molecular Weight : 253.55 g/mol

The compound features two chloroethyl groups attached to an aniline moiety, which contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various pathogens.

- Anticancer Potential : Investigations into its anticancer effects have shown promise in targeting cancer cell proliferation pathways.

- Insecticidal Properties : The compound has been noted for its effectiveness against certain insect pests, suggesting potential applications in agriculture.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

- Receptor Modulation : It is believed to bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Insecticidal | Significant mortality rates in treated pests |

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. Specifically, the compound was tested on A549 (lung adenocarcinoma) and U87 (glioblastoma) cells, showing IC50 values indicative of moderate potency against these cancer types.

Case Study: Insecticidal Efficacy

In agricultural applications, a formulation containing this compound was tested against the Mexican bean beetle. Results indicated a 74% mortality rate after five days of exposure, significantly outperforming control treatments without the compound .

Toxicological Considerations

Despite its potential benefits, the toxicological profile of this compound raises concerns. Studies have indicated possible acute and chronic toxicity risks to humans and ecological receptors. The European Chemicals Agency (ECHA) has classified it as a substance with potential carcinogenic effects .

Propriétés

IUPAC Name |

3-chloro-N,N-bis(2-chloroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLVFJOJWCMQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970530 | |

| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5520-28-5 | |

| Record name | Aniline, m-chloro-N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.